molecular formula C26H35ClFN3OS B12803912 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorophenylthio)propyl)-3-sec-butyl-1-phenyl-, hydrochloride CAS No. 102517-24-8

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorophenylthio)propyl)-3-sec-butyl-1-phenyl-, hydrochloride

Cat. No.: B12803912
CAS No.: 102517-24-8
M. Wt: 492.1 g/mol
InChI Key: WZBOIJSQUUPANG-UHFFFAOYSA-N
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Description

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorophenylthio)propyl)-3-sec-butyl-1-phenyl-, hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorophenylthio)propyl)-3-sec-butyl-1-phenyl-, hydrochloride typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the spirocyclic core through cyclization of appropriate precursors.

    Functional Group Interconversions: Introduction of the p-fluorophenylthio and sec-butyl groups through substitution reactions.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt for improved stability and solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Continuous Flow Chemistry: Implementation of continuous flow processes to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorophenylthio)propyl)-3-sec-butyl-1-phenyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or aryl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,3,8-Triazaspiro(4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Receptors: Interaction with specific receptors to modulate biological activity.

    Enzyme Inhibition: Inhibition of enzymes involved in key metabolic pathways.

    Signal Transduction Modulation: Alteration of signal transduction pathways to produce desired effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,8-Triazaspiro(4.5)decan-4-one Derivatives: Other derivatives with different substituents.

    Spirocyclic Compounds: Compounds with similar spirocyclic structures.

    Phenylthio Compounds: Compounds containing the phenylthio group.

Uniqueness

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorophenylthio)propyl)-3-sec-butyl-1-phenyl-, hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

CAS No.

102517-24-8

Molecular Formula

C26H35ClFN3OS

Molecular Weight

492.1 g/mol

IUPAC Name

3-butan-2-yl-8-[3-(4-fluorophenyl)sulfanylpropyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride

InChI

InChI=1S/C26H34FN3OS.ClH/c1-3-21(2)29-20-30(23-8-5-4-6-9-23)26(25(29)31)14-17-28(18-15-26)16-7-19-32-24-12-10-22(27)11-13-24;/h4-6,8-13,21H,3,7,14-20H2,1-2H3;1H

InChI Key

WZBOIJSQUUPANG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CN(C2(C1=O)CCN(CC2)CCCSC3=CC=C(C=C3)F)C4=CC=CC=C4.Cl

Origin of Product

United States

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